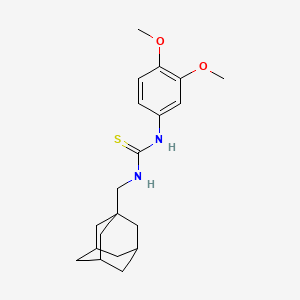
N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea
Descripción general
Descripción
N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea, also known as A-366, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adamantyl-substituted thioureas, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea is not yet fully understood, but it is believed to involve the inhibition of histone demethylases. Histone demethylases are enzymes that remove methyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting histone demethylases, N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea may alter the expression of genes involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea inhibits the growth of various cancer cell lines, induces apoptosis in cancer cells, and inhibits the activity of histone demethylases. In vivo studies have shown that N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea inhibits the growth of tumors in mice, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea is its specificity for histone demethylases, which makes it a useful tool for studying the role of histone demethylases in cancer cell growth and proliferation. However, one limitation of N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its interactions with histone demethylases. Additionally, further studies are needed to determine the optimal dosage and administration of N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea for therapeutic use.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(1-adamantylmethyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of histone demethylases, which are enzymes that play a key role in the regulation of gene expression.
Propiedades
IUPAC Name |
1-(1-adamantylmethyl)-3-(3,4-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S/c1-23-17-4-3-16(8-18(17)24-2)22-19(25)21-12-20-9-13-5-14(10-20)7-15(6-13)11-20/h3-4,8,13-15H,5-7,9-12H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOYIFAWISHQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCC23CC4CC(C2)CC(C4)C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



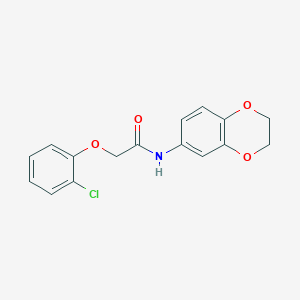
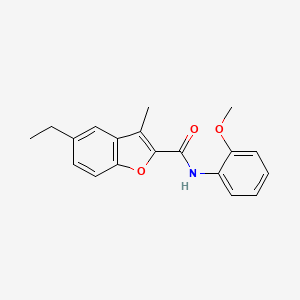
![methyl 4-{5-[3-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4735414.png)
![5-[2-(benzyloxy)-5-methoxybenzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735425.png)
![N-1,3-benzodioxol-5-yl-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4735436.png)
![4'-cyano-4-biphenylyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4735438.png)

![N-[2-(4-bromophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4735457.png)
![3-benzyl-5-{[5-(1-naphthyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735469.png)
![N-benzyl-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4735477.png)
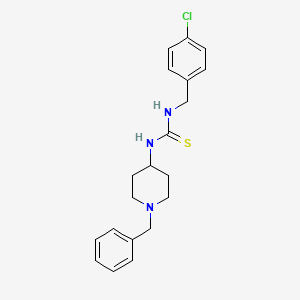
![6-(4-bromobenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4735482.png)
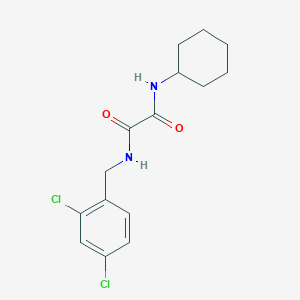
![N-benzyl-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4735493.png)